molecular formula C11H10Cl3NO2 B14505164 1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene CAS No. 62798-86-1

1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene

Cat. No.: B14505164
CAS No.: 62798-86-1
M. Wt: 294.6 g/mol
InChI Key: UIVFXKURTAALIN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with dimethyl and trichloropropenyl substituents. Nitrobenzenes are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene typically involves the nitration of a suitable precursor. One common method is the nitration of 1,3-dimethylbenzene (m-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of nitrobenzenes, including this compound, often involves large-scale nitration processes. These processes utilize continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is unique due to the presence of the trichloropropenyl substituent, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in similar compounds .

Properties

CAS No.

62798-86-1

Molecular Formula

C11H10Cl3NO2

Molecular Weight

294.6 g/mol

IUPAC Name

1,3-dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-enyl)benzene

InChI

InChI=1S/C11H10Cl3NO2/c1-6-3-8(15(16)17)4-7(2)9(6)5-10(12)11(13)14/h3-4H,5H2,1-2H3

InChI Key

UIVFXKURTAALIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(=C(Cl)Cl)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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